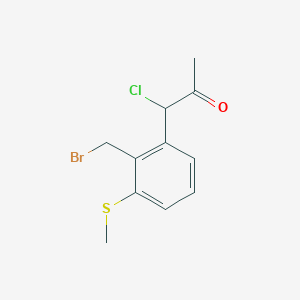
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 1-chloropropan-2-one to form the final product. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
科学研究应用
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, thereby inhibiting their function.
相似化合物的比较
Similar Compounds
1-(2-(Methylthio)phenyl)-1H-pyrrole-2,5-dione: This compound shares the methylthio group but has a different core structure.
(2-(Methylthio)phenyl)methanone: Similar in having the methylthio group but lacks the bromomethyl and chloropropanone functionalities.
Uniqueness
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromomethyl and chloropropanone groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H12BrClOS |
|---|---|
分子量 |
307.63 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3 |
InChI 键 |
JNNHAERWOKGHPC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















